REACTION_CXSMILES
|
[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[OH:14][C:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[N:18]([CH3:25])[C:17](=[O:26])[C:16]=1[I:27]>CO>[I:27][C:16]1[C:17](=[O:26])[N:18]([CH3:25])[C:19]2[C:24]([C:15]=1[O:14][CH3:1])=[CH:23][CH:22]=[CH:21][CH:20]=2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
OC1=C(C(N(C2=CC=CC=C12)C)=O)I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified with a silica gel chromatography (hexane-ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(N(C2=CC=CC=C2C1OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 479 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |